

physical and chemical properties of 2-Amino-3-bromo-4-picoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-bromo-4-picoline

Cat. No.: B1285222

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-3-bromo-4-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-3-bromo-4-picoline**, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its properties, outlines a detailed synthetic protocol, and includes relevant safety and handling information.

Compound Identification

Identifier	Value
Chemical Name	2-Amino-3-bromo-4-picoline
Synonyms	3-Bromo-4-methylpyridin-2-amine, 2-Amino-3-bromo-4-methylpyridine
CAS Number	40073-38-9[1]
Molecular Formula	C ₆ H ₇ BrN ₂ [1]
Molecular Weight	187.04 g/mol [1]
Appearance	Light yellow solid[2]

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of **2-Amino-3-bromo-4-picoline** is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

Property	Value	Source
Melting Point	Not available	
Boiling Point	255.2 °C at 760 mmHg (Predicted)	[3]
Density	1.593 g/cm ³ (Predicted)	[3]
Solubility	Low solubility in water. Soluble in common organic solvents like ethanol and dichloromethane.[4]	
pKa	4.71 ± 0.47 (Predicted)	[3]
LogP	2.31590 (Predicted)	[3]
Storage	2-8°C, protect from light[3]	

Chemical Reactivity and Stability

2-Amino-3-bromo-4-picoline is a versatile intermediate in organic synthesis. The pyridine ring is substituted with an electron-donating amino group and a methyl group, and an electron-withdrawing bromine atom. This substitution pattern influences its reactivity in various chemical transformations.

- Nucleophilic and Electrophilic Substitution:** The amino group activates the pyridine ring towards electrophilic substitution, while the pyridine nitrogen itself is electron-withdrawing. The bromine atom can be displaced by nucleophiles under certain conditions.
- Cross-Coupling Reactions:** The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig

amination. This allows for the introduction of a wide range of substituents at the 3-position of the pyridine ring.

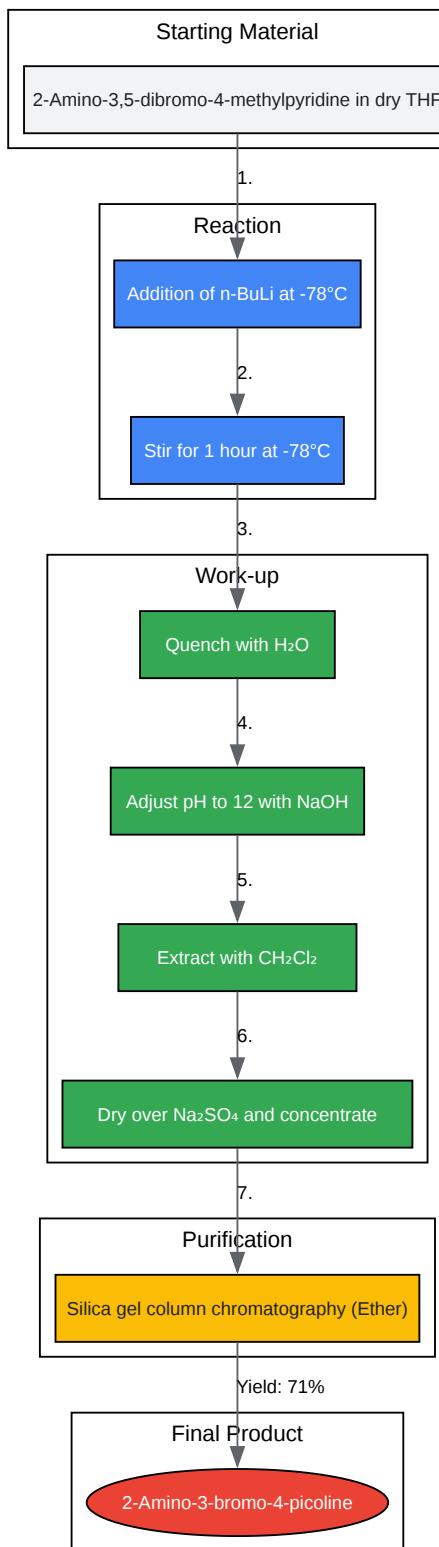
- Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents.

Experimental Protocols

Synthesis of 2-Amino-3-bromo-4-picoline

A common method for the synthesis of **2-Amino-3-bromo-4-picoline** involves the selective debromination of 2-amino-3,5-dibromo-4-methylpyridine.

Materials:


- 2-Amino-3,5-dibromo-4-methylpyridine
- n-Butyllithium (n-BuLi) in pentane
- Dry tetrahydrofuran (THF)
- Water
- 10 N Sodium hydroxide solution
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ether

Procedure:[2]

- Dissolve 3,5-dibromo-4-methylpyridin-2-amine (12.7 mmol) in dry tetrahydrofuran (60 mL) under a nitrogen atmosphere and cool the solution to -78°C.

- Slowly add n-butyllithium (1.9 M in pentane, 25.4 mmol) to the reaction mixture. The solution will turn orange.
- Stir the reaction mixture at -78°C for 1 hour.
- Quench the reaction by the careful addition of water (10 mL).
- Stop the reaction by adding a 10 N sodium hydroxide solution.
- Adjust the pH of the reaction mixture to approximately 12 with the 10 N sodium hydroxide solution.
- Extract the aqueous layer with dichloromethane (3 x 30 mL).
- Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain an orange oil.
- Purify the crude product by silica gel column chromatography using ether as the eluent to afford 2-amino-3-bromo-4-methylpyridine as a light yellow solid (71% yield).

Synthesis of 2-Amino-3-bromo-4-picoline

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Amino-3-bromo-4-picoline**.

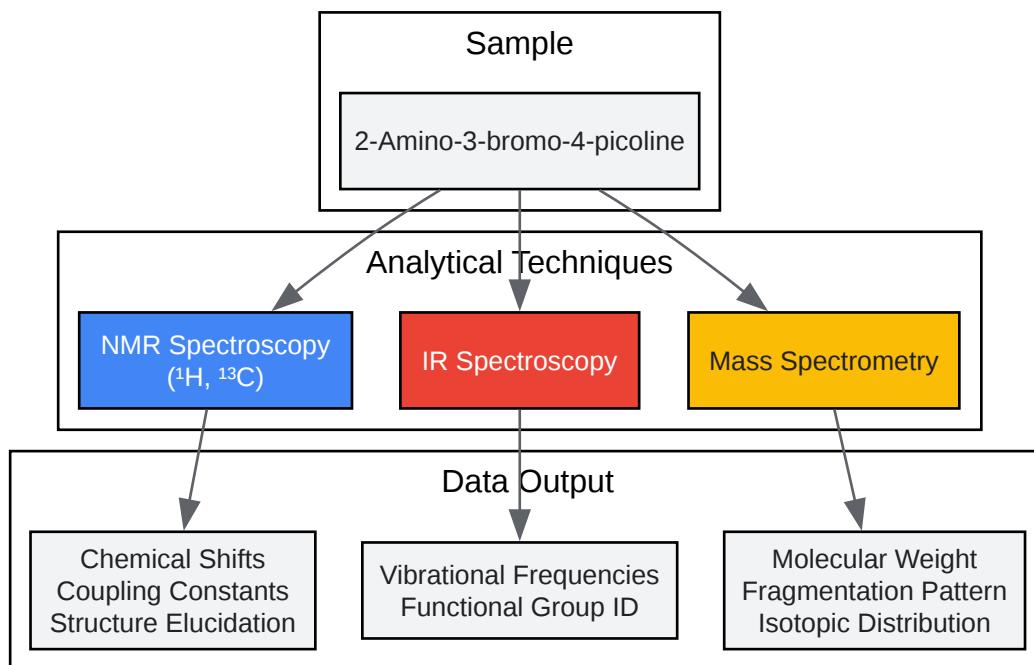
Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Amino-3-bromo-4-picoline** was recorded in CDCl₃.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.84	d, J = 6.0 Hz	1H	Pyridine H
6.52	d, J = 6.0 Hz	1H	Pyridine H
5.00	br s	2H	-NH ₂
2.32	s	3H	-CH ₃

Data sourced from ChemicalBook[2]


¹³C NMR, IR, and Mass Spectrometry

Experimental ¹³C NMR, IR, and mass spectrometry data for **2-Amino-3-bromo-4-picoline** are not readily available in the reviewed literature. However, based on the analysis of closely related compounds, the following spectral characteristics can be anticipated:

- ¹³C NMR: The spectrum is expected to show six distinct signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon attached to the bromine (C-3) would likely appear in the range of 100-120 ppm, while the other aromatic carbons would resonate between 110-160 ppm. The methyl carbon signal would be expected in the aliphatic region, typically around 15-25 ppm.
- IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Br stretching vibration (typically below 1000 cm⁻¹).
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a

single bromine atom. The fragmentation pattern would likely involve the loss of the bromine atom and/or the methyl group.

General Analytical Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the analytical characterization of **2-Amino-3-bromo-4-picoline**.

Biological Activity and Signaling Pathways

There is currently no significant information available in the public domain regarding the specific biological activities of **2-Amino-3-bromo-4-picoline** or its involvement in any signaling pathways. Its primary utility appears to be as a synthetic intermediate for the preparation of more complex molecules with potential biological activities.

Safety and Handling

- Hazard Statements: While a specific safety data sheet for **2-Amino-3-bromo-4-picoline** is not widely available, related aminobromopyridines are classified as harmful if swallowed, in

contact with skin, or if inhaled. They can cause skin and eye irritation and may cause respiratory irritation.

- Precautionary Statements: Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical safety guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chimia.ch [chimia.ch]
- 2. rsc.org [rsc.org]
- 3. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]
- 4. 2-Amino-3-bromo-4-methylpyridine: Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-3-bromo-4-picoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285222#physical-and-chemical-properties-of-2-amino-3-bromo-4-picoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com